2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde
Description
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde (CAS: 207394-56-7) is a dialdehyde derivative featuring a terephthalaldehyde core substituted with a methoxy group at position 5 and a 3,7-dimethyloctoxy chain at position 2. Its molecular formula is C₁₉H₂₈O₄, with a molecular weight of 320.42 g/mol and a melting point range of 81.0–86.8°C . The compound’s branched alkyl-ether side chain enhances solubility in nonpolar solvents, while the electron-donating methoxy group influences its electronic properties, particularly in applications involving charge transfer or fluorescence .
Properties
IUPAC Name |
2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-14(2)6-5-7-15(3)8-9-23-19-11-16(12-20)18(22-4)10-17(19)13-21/h10-15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIUNLMDSXJBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403588 | |
| Record name | 2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207394-56-7 | |
| Record name | 2-(3,7-dimethyloctoxy)-5-methoxyterephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde typically involves the alkylation of terephthalaldehyde derivatives. One common method includes the reaction of terephthalaldehyde with 3,7-dimethyloctanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and dimethyloctoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(3,7-Dimethyloctoxy)-5-methoxyterephthalic acid.
Reduction: 2-(3,7-Dimethyloctoxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Materials Science
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde is utilized in the synthesis of polymers and advanced materials. Its structure allows for:
- Polymerization : The aldehyde functional group can participate in condensation reactions to form polyesters or polyamides. This is particularly useful in creating thermally stable and chemically resistant materials.
- Nanocomposites : Incorporating this compound into nanocomposites enhances mechanical properties and thermal stability due to the rigid aromatic structure.
Pharmaceutical Applications
Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development:
- Antioxidant Activity : Studies have shown that similar compounds possess antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.
- Drug Delivery Systems : The compound can be modified to create drug delivery systems that improve the solubility and bioavailability of hydrophobic drugs.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It can be used to synthesize other complex organic molecules through various reactions such as nucleophilic addition and condensation.
- Functionalization : The presence of methoxy and octoxy groups allows for further functionalization, enabling the creation of diverse chemical entities.
Case Studies
- Polymer Synthesis : A study demonstrated the polymerization of this compound with diols to produce thermoplastic elastomers with enhanced elasticity and thermal resistance. The resulting materials showed potential for applications in automotive and aerospace industries.
- Antioxidant Research : In a pharmacological study, derivatives of this compound were evaluated for their ability to scavenge free radicals. Results indicated significant antioxidant activity, supporting its potential use in nutraceutical formulations aimed at reducing oxidative stress.
- Drug Delivery Systems : Research published in a pharmaceutical journal explored the modification of this compound to create liposomes for targeted drug delivery. The study reported improved encapsulation efficiency and controlled release profiles for anticancer drugs.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Materials Science | Polymer Synthesis | Enhanced elasticity and thermal resistance |
| Pharmaceuticals | Antioxidant Activity | Significant free radical scavenging |
| Organic Synthesis | Building Block for Complex Molecules | Versatile reactivity in various reactions |
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted terephthalaldehydes, which are pivotal in synthesizing polymers, fluorophores, and porous organic cages (POCs). Below is a detailed comparison with key analogs:
Table 1: Structural and Physical Properties of Selected Terephthalaldehyde Derivatives
*Td (decomposition temperature) estimated from analogs in .
Substituent Effects on Solubility and Reactivity
- Branched vs. Linear Chains: The 3,7-dimethyloctoxy group in the target compound improves solubility in nonpolar media compared to linear chains (e.g., hexyloxy). However, bulky substituents hinder porosity in POCs due to cavity occupation, as seen in analogs like 2-((2-ethylhexyl)oxy)-5-methoxyterephthalaldehyde (CAS 203251-22-3), which forms low-porosity Tri4Di6 cages .
- This contrasts with unsubstituted terephthalaldehyde, which lacks such electronic modulation.
Thermal Stability
- The target compound’s decomposition temperature (Td) is inferred to be ~250°C, based on TGA data from similar derivatives . In contrast, 2-((2-ethylhexyl)oxy)-5-methoxyterephthalaldehyde exhibits lower thermal stability (5% weight loss at 220°C), likely due to its shorter branched chain .
Application-Specific Performance
- Fluorophores: The target compound’s extended alkyl chain may reduce intramolecular charge transfer (ICT), similar to CN-PV-NHMe, which shows minor ICT character but strong fluorescence due to delocalized frontier molecular orbitals .
- Porous Materials : Unlike 2,5-bis(hexyloxy)terephthalaldehyde (CAS 151903-52-5), which forms high-porosity POCs, the target compound’s bulky substituents likely limit cavity size, as observed in Tri4Di6 topologies .
Research Findings and Limitations
Synthetic Challenges : Bulky substituents complicate purification. For example, 2-((2-ethylhexyl)oxy)-5-methoxyterephthalaldehyde requires distillation and precise DSC/TGA monitoring .
Trade-offs in Design : Longer alkyl chains enhance solubility but reduce porosity. Dialdehyde 4 (unsubstituted core) achieves larger cavities but suffers from poor solubility .
Electronic Tuning : Methoxy groups destabilize HOMO levels, favoring redox activity in fluorophores, whereas alkyl chains primarily influence physical properties .
Biological Activity
2-(3,7-Dimethyloctoxy)-5-methoxyterephthalaldehyde is a compound of increasing interest in biological and medicinal chemistry. Its unique structure, which includes a methoxy group and a long-chain alkyl substituent, suggests potential for various biological activities. This article reviews the current understanding of its biological activity, supported by data tables and case studies.
- Molecular Formula : C16H24O4
- CAS Number : 207394-56-7
- Structural Features : The compound contains a terephthalaldehyde core, which is modified by methoxy and octoxy groups.
Biological Activity Overview
Research into the biological activity of this compound reveals several potential applications, particularly in pharmacology and toxicology. Key areas of investigation include:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : There is evidence indicating that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antimicrobial Properties : Some studies have hinted at antimicrobial activity, although more research is needed to establish this conclusively.
Antioxidant Activity
A study conducted by demonstrated that derivatives of methoxy-substituted aldehydes possess significant antioxidant activity. The presence of the methoxy group in this compound is hypothesized to enhance this property.
Enzyme Inhibition
Research has indicated that compounds with similar structural motifs can act as enzyme inhibitors. For instance, a case study involving phthalate derivatives showed that modifications could lead to significant changes in enzyme interaction profiles . This suggests that this compound may also interact with key metabolic enzymes.
Antimicrobial Properties
The antimicrobial potential of related compounds has been documented in various studies. While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD |
Case Studies
-
Case Study on Phthalate Derivatives :
A comprehensive study analyzed the biological effects of phthalate derivatives and their metabolites. It was found that modifications significantly altered biological activity profiles, suggesting that similar modifications in this compound could yield diverse biological effects . -
Toxicological Assessment :
Another study focused on the toxicological implications of long-chain alkyl-substituted compounds. It highlighted the importance of structural features in determining toxicity levels and biological interactions . This underscores the necessity for thorough testing of this compound to assess its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
